2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an isopropylthio group at position 2, a methoxyphenyl group at position 5, and a phenyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde, phenylglyoxal, and isopropylthiourea in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially altering membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(isopropylthio)-5-phenyl-1H-imidazole
- 2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole
- 2-(isopropylthio)-1-phenyl-1H-imidazole
Uniqueness
2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is unique due to the presence of both the methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the isopropylthio moiety enhances its potential for diverse chemical reactions and biological activities compared to similar compounds.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14(2)23-19-20-13-18(15-9-11-17(22-3)12-10-15)21(19)16-7-5-4-6-8-16/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFECDHZWDQHKJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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